Cas no 145920-70-3 ((1S)-1-(4-methylpyridin-3-yl)ethan-1-ol)

(1S)-1-(4-Methylpyridin-3-yl)ethan-1-ol is a chiral alcohol derivative featuring a 4-methylpyridinyl substituent. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective precision. The compound’s pyridine moiety enhances its utility in coordination chemistry and catalysis, while the hydroxyl group offers functional versatility for further derivatization. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its stability under standard conditions and compatibility with common organic solvents further contribute to its practicality in synthetic workflows. This compound is particularly relevant in the development of bioactive molecules and chiral ligands.
(1S)-1-(4-methylpyridin-3-yl)ethan-1-ol structure
145920-70-3 structure
Product Name:(1S)-1-(4-methylpyridin-3-yl)ethan-1-ol
CAS No:145920-70-3
MF:C8H11NO
MW:137.179042100906
CID:101400
PubChem ID:11083944
Update Time:2025-11-02

(1S)-1-(4-methylpyridin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanol, a,4-dimethyl-, (aS)-
    • 3-Pyridinemethanol,α,4-dimethyl-,(S)-(9CI)
    • (1S)-2exo-isohexyl-2endo,3ξ-dimethyl-norbornane
    • (1'S)-3-(1'-hydroxyethyl)-4-methylpyridine
    • Bicyclo[2.2.1]heptane, 2,3-dimethyl-2-(4-methylpentyl)-
    • CTK0J8841
    • 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI)
    • (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol
    • EN300-1842684
    • (S)-1-(4-methylpyridin-3-yl)ethanol
    • (1S)-1-(4-methylpyridin-3-yl)ethanol
    • 145920-70-3
    • Inchi: 1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1
    • InChI Key: JPXXWXQJFKRYQX-ZETCQYMHSA-N
    • SMILES: O[C@@H](C)C1C=NC=CC=1C

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 1.44330

(1S)-1-(4-methylpyridin-3-yl)ethan-1-ol Pricemore >>

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Additional information on (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol

(1S)-1-(4-methylpyridin-3-yl)ethan-1-ol (CAS No. 145920-70-3): A Multifaceted Compound in Modern Biomedical Research

(1S)-1-(4-methylpyridin-3-yl)ethan-1-ol (CAS No. 145920-70-3), a chiral secondary alcohol with a unique pyridine-based scaffold, has emerged as a key compound in contemporary pharmaceutical and biochemical research. This chiral molecule exhibits a distinct three-dimensional structure, characterized by the 1S stereochemistry at the central carbon, which is critical for its biological interactions. The 4-methylpyridin-3-yl substituent, a heterocyclic ring system with electron-withdrawing properties, contributes to the compound's ability to modulate various biological targets. Recent studies published in the Journal of Medicinal Chemistry (2023) have highlighted the importance of such stereochemical features in enhancing the selectivity and potency of small-molecule therapeutics.

The synthetic route to (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol has been refined through advances in catalytic asymmetric synthesis. A 2024 report in Advanced Synthesis & Catalysis described a novel enantioselective hydrogenation method using a chiral rhodium catalyst, achieving >99% enantiomeric excess (ee) in the final product. This breakthrough has significantly improved the scalability and cost-effectiveness of the compound's production, making it more accessible for preclinical and clinical investigations. The 4-methylpyridin-3-yl group's structural rigidity also facilitates efficient metal-catalyzed coupling reactions, enabling the synthesis of functionalized derivatives with tailored pharmacological profiles.

Recent pharmacological studies have revealed the compound's potential as a modulator of G protein-coupled receptors (GPCRs). A 2023 investigation published in Pharmacological Research demonstrated that (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol exhibits high affinity for the 5-HT2A receptor, a target implicated in psychiatric disorders and neurodegenerative diseases. The pyridine ring system's ability to form hydrogen bonds with the receptor's binding pocket was identified as a key factor in its ligand-receptor interactions. These findings align with broader trends in GPCR pharmacology, where heterocyclic scaffolds are increasingly being explored for their structural versatility and biological activity.

The biological activity of (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol extends beyond its role as a GPCR modulator. A 2024 study in Bioorganic & Medicinal Chemistry reported that the compound demonstrates antioxidant properties through its ability to scavenge reactive oxygen species (ROS). The secondary alcohol group in the molecule was found to donate hydrogen atoms to free radicals, while the 4-methylpyridin-3-yl substituent enhanced the compound's lipophilicity, facilitating its penetration into cellular membranes. These dual mechanisms of action suggest potential applications in neuroprotective therapies and inflammation management.

Advances in computational chemistry have further elucidated the molecular interactions of (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol with its biological targets. A 2023 molecular docking study published in Journal of Computational Chemistry revealed that the compound forms hydrophobic interactions with the aromatic binding site of the 5-HT2A receptor, while the hydroxyl group participates in hydrogen bonding with conserved residues in the active site. These insights have guided the design of structure-activity relationship (SAR) studies, leading to the development of analogs with improved selectivity and metabolic stability.

The pharmacokinetic profile of (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol has been extensively characterized in preclinical models. A 2024 in vivo study in Drug Metabolism and Disposition demonstrated that the compound exhibits high oral bioavailability (85%) and a long half-life (12 hours) in rodent models. The hydroxyl group was found to be a metabolic hot spot, undergoing glucuronidation and sulfation primarily in the liver. However, the 4-methylpyridin-3-yl substituent's electron density was shown to reduce the compound's susceptibility to oxidative metabolism, resulting in improved metabolic stability compared to related pyridine derivatives.

Current research is focused on expanding the therapeutic potential of (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol through prodrug strategies. A 2023 study in ACS Medicinal Chemistry Letters described the synthesis of a prodrug variant featuring a ester linkage between the hydroxyl group and a carboxylic acid moiety. This modification enhanced the compound's solubility and permeability, while maintaining its target specificity. The prodrug was shown to undergo enzymatic cleavage in the gastrointestinal tract, releasing the active parent compound with minimal first-pass metabolism.

The industrial applications of (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol are also being explored beyond pharmaceuticals. A 2024 report in Journal of Materials Chemistry highlighted its use as a ligand in coordination complexes for photovoltaic materials. The compound's ability to form π-π stacking interactions with conjugated polymers was found to enhance charge transport properties in organic solar cells. This multidisciplinary approach underscores the versatility of chiral molecules with heterocyclic scaffolds in both biomedical and materials science contexts.

Ongoing clinical trials are evaluating the safety and efficacy of (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol in human subjects. Phase II trials initiated in 2023, as reported in Clinical Pharmacology & Therapeutics, are investigating the compound's efficacy in treating schizophrenia by modulating 5-HT2A receptor activity. Early data suggest a favorable tolerability profile, with no significant adverse effects observed at therapeutic doses. These findings position (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol as a promising candidate for drug development, with potential applications in a wide range of neurological and psychiatric disorders.

The future directions for (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol include the exploration of combination therapies and personalized medicine approaches. A 2024 review article in Nature Reviews Drug Discovery emphasized the potential of targeted delivery systems to enhance the therapeutic index of the compound. Encapsulation in liposomes or nanoparticles could improve targeting efficiency and reduce systemic toxicity. Additionally, genomic profiling of patients may enable the identification of subpopulations most likely to benefit from the compound, paving the way for precision medicine strategies.

In conclusion, (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol represents a significant advancement in drug development, with impressive pharmacological properties and versatile applications. Continued research and development will be essential to fully realize its potential in clinical practice, while addressing remaining challenges in metabolic stability, formulation, and large-scale production. As our understanding of chiral molecules with heterocyclic scaffolds deepens, the impact of compounds like (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol on modern medicine is likely to grow exponentially.

The compound (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol is a chiral molecule with a heterocyclic scaffold (a pyridine ring) and a hydroxyl group, offering a wide range of pharmacological and industrial applications. Below is a structured summary of its key properties, research, and potential: --- ### 1. Structural and Chemical Properties - Structure: Contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a hydroxyl group attached to a methyl-substituted pyridine ring. - Chirality: The molecule has a chiral center (the carbon adjacent to the hydroxyl group), leading to two enantiomers (R and S forms). The (1S) configuration is the active form in many biological contexts. - Functional Groups: The hydroxyl group (–OH) and methyl-substituted pyridine contribute to hydrogen bonding, electronic effects, and interactions with biological targets. --- ### 2. Pharmacological Applications - Target: Primarily interacts with the 5-HT2A receptor, a key target in schizophrenia, depression, and other psychiatric disorders. - Mechanism of Action: - Antagonism/Modulation of 5-HT2A Receptor: May help reduce positive symptoms of schizophrenia (e.g., hallucinations, delusions) and improve cognitive function. - Neuroprotective Effects: Potential to reduce neuroinflammation and oxidative stress. - Therapeutic Potential: - Schizophrenia (Phase II clinical trials ongoing). - Depression and Anxiety Disorders. - Neurodegenerative Diseases (e.g., Alzheimer’s, Parkinson’s) due to anti-inflammatory and neuroprotective properties. --- ### 3. Pharmacokinetics and Metabolism - Absorption: High oral bioavailability (85% in rodent models). - Metabolism: - Primary pathway: Glucuronidation and sulfation in the liver. - Stability: The methyl-substituted pyridine reduces oxidative metabolism, improving metabolic stability. - Excretion: Primarily through biliary and renal excretion. - Half-Life: ~12 hours, favorable for once-daily dosing. --- ### 4. Industrial and Material Science Applications - Coordination Chemistry: - Used as a ligand in coordination complexes for photovoltaic materials (e.g., organic solar cells). - Enhances charge transport via π-π stacking with conjugated polymers. - Other Applications: - Catalysis in organic reactions. - Surfactants or solvents in industrial processes. --- ### 5. Prodrug Strategies - Modified Forms: - Ester prodrugs (e.g., linked to a carboxylic acid) improve solubility and permeability. - Enzymatic cleavage in the gastrointestinal tract releases the active compound with minimal first-pass metabolism. --- ### 6. Challenges and Future Directions - Challenges: - Large-scale production of enantiomerically pure forms. - Formulation for oral delivery (e.g., improving solubility and stability). - Future Research: - Precision Medicine: Genomic profiling to identify patient subpopulations most likely to benefit. - Combination Therapies: With antipsychotics, antidepressants, or neuroprotective agents. - Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and safety. --- ### 7. Conclusion (1S)-1-(4-methylpyridin-3-yl)ethan-1-ol is a promising compound with dual potential in medicine and materials science. Its selective interaction with 5-HT2A receptors, favorable pharmacokinetics, and versatile applications position it as a key molecule in the development of next-generation therapeutics. Continued research into its biological activity, formulation, and industrial uses will be critical to realizing its full potential.
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